Asteltoxin

Vue d'ensemble

Description

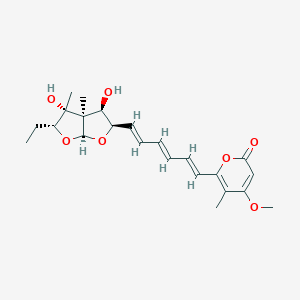

Asteltoxin is a polyene pyrone mycotoxin known for its potent inhibitory effects on mitochondrial ATP synthesis and ATP hydrolysis . It was first isolated from the toxic maize cultures of Aspergillus stellatus . Asteltoxins belong to a structural group featuring an α-pyrone attached to a 2,8-dioxabicyclo[3.3.0] octane ring via a triene linker . These compounds are structurally related to citreoviridin and aurovertin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Several attempts have been made to synthesize asteltoxin A, starting with the synthesis of a bis(tetrahydrofuran) moiety . The synthetic route involves the preparation of a tetrahydrofuran ring, which has been demonstrated in biosynthetic studies . The synthesis typically requires specific reaction conditions, including the use of reagents such as [l,2-13C2]acetate .

Industrial Production Methods: Most studies focus on laboratory-scale synthesis and biosynthetic pathways .

Analyse Des Réactions Chimiques

Types of Reactions: Asteltoxin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Applications De Recherche Scientifique

Asteltoxin has a wide range of scientific research applications due to its potent biological activities. It is used in studies related to mitochondrial function, ATP synthesis, and ATP hydrolysis . Additionally, this compound has been investigated for its antiviral activities, particularly against influenza viruses H1N1 and H3N2 . Its inhibitory effects on extracellular vesicle production make it a potential therapeutic agent for cancer treatment .

Mécanisme D'action

Asteltoxin exerts its effects by inhibiting mitochondrial ATP synthase, leading to a decrease in ATP levels . This inhibition activates the AMPK/mTORC1 pathway, promoting lysosome activation and reducing extracellular vesicle production . The compound’s mechanism of action involves the suppression of mTORC1, which is crucial for regulating cellular energy homeostasis .

Comparaison Avec Des Composés Similaires

Asteltoxin is structurally related to other polyene pyrone mycotoxins such as citreoviridin and aurovertin . These compounds share similar inhibitory effects on mitochondrial ATP synthesis but differ in their specific molecular structures and biological activities . For instance, citreoviridin and aurovertin have distinct ring structures compared to this compound .

List of Similar Compounds:- Citreoviridin

- Aurovertin

- This compound B, C, D, E, F, G, and H

This compound’s unique structure, featuring an α-pyrone attached to a 2,8-dioxabicyclo[3.3.0] octane ring, distinguishes it from other similar compounds .

Activité Biologique

Asteltoxin, a compound isolated from the fungal species Aspergillus versicolor and Aspergillus ochraceopetaliformis, has garnered attention for its diverse biological activities. This article delves into the mechanisms of action, biological effects, and potential therapeutic applications of this compound, supported by relevant data and case studies.

This compound A is characterized by its unique chemical structure, which includes a bis(tetrahydrofuran) moiety that plays a crucial role in its biological activity. The compound exhibits potent inhibition of mitochondrial ATP synthesis and hydrolysis, significantly affecting cellular energy metabolism. Specifically, this compound A inhibits Escherichia coli BFI-ATPase activity, which is vital for ATP production in bacteria .

1. Inhibition of ATP Synthesis

This compound A has been shown to inhibit mitochondrial respiration in rat liver mitochondria. At concentrations as low as 15 nmol, it disrupts both state 3 (ADP-stimulated) and state 4 (post-ADP consumption) respiration processes. This inhibition leads to a decrease in Mg2+-ATPase activity while having a lesser effect on Na+- and K+-activated ATPases .

2. Antiviral Activity

Research indicates that this compound exhibits antiviral properties against influenza viruses H1N1 and H3N2, with IC50 values of 0.54 μM and 0.23 μM, respectively. These findings suggest that this compound may serve as a potential antiviral agent .

3. Extracellular Vesicle (EV) Inhibition

This compound has been identified as an inhibitor of extracellular vesicle production in cancer cells. It operates through the AMPK-mTORC1 signaling pathway, leading to increased lysosomal activity and reduced secretion of EVs without causing mitochondrial damage. This unique mechanism positions this compound as a promising candidate for cancer therapeutics aimed at modulating EV dynamics .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral effects of this compound against influenza viruses, researchers found that the compound effectively inhibited viral replication at low concentrations. The study highlighted its potential use in developing antiviral treatments .

Case Study 2: Cancer Therapeutics

Another investigation focused on the role of this compound in inhibiting EV secretion from cancer cells. The results demonstrated that treatment with this compound significantly reduced the number of CD63-positive EVs while maintaining cellular viability, suggesting its application in preventing tumor progression through EV modulation .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Propriétés

IUPAC Name |

6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-6-18-23(4,26)22(3)20(25)16(29-21(22)30-18)12-10-8-7-9-11-15-14(2)17(27-5)13-19(24)28-15/h7-13,16,18,20-21,25-26H,6H2,1-5H3/b8-7+,11-9+,12-10+/t16-,18-,20+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXPJKFETRLRAS-AHUKKWBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C2(C(C(OC2O1)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@]([C@]2([C@H]([C@H](O[C@H]2O1)/C=C/C=C/C=C/C3=C(C(=CC(=O)O3)OC)C)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101046614 | |

| Record name | Asteltoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79663-49-3 | |

| Record name | 6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aS)-5-Ethylhexahydro-3,4-dihydroxy-3a,4-dimethylfuro[2,3-b]furan-2-yl]-1,3,5-hexatrien-1-yl]-4-methoxy-5-methyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79663-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asteltoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079663493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asteltoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.